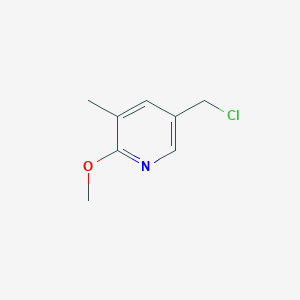
2-broMo-3-oxo-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-3-phenylpropanoic acid is a chemical compound with the molecular formula C9H9BrO2 . It is also known by other names such as 2-Brom-3-phenylpropansäure in German, Acide 2-bromo-3-phénylpropanoïque in French, and Benzenepropanoic acid, α-bromo- .
Molecular Structure Analysis
The molecular structure of 2-bromo-3-phenylpropanoic acid consists of a bromine atom attached to the second carbon of a three-carbon chain. The third carbon of the chain is attached to a phenyl group and also carries a carboxylic acid functional group .Chemical Reactions Analysis
While specific chemical reactions involving 2-bromo-3-oxo-3-phenylpropanoic acid are not detailed in the search results, related compounds such as 2-oxo-3-phenylpropanoic acid are known to undergo reactions. For example, 2-oxo-3-phenylpropanoic acid can react with glycine and benzaldehyde to form 3-phenyllactic acid .Safety and Hazards
Properties
| 132089-31-7 | |
Molecular Formula |
C9H7BrO3 |
Molecular Weight |
243.05408 |
synonyms |
2-broMo-3-oxo-3-phenylpropanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1149106.png)

![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)
![N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide](/img/structure/B1149112.png)

